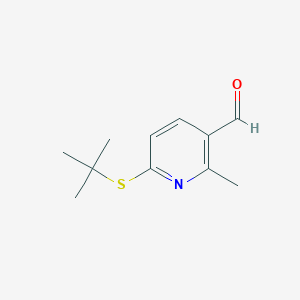

6-(tert-Butylthio)-2-methylnicotinaldehyde

Description

Significance of Pyridine (B92270) Carbaldehydes as Versatile Chemical Building Blocks

Pyridine carbaldehydes, also known as formylpyridines, are highly valued as versatile chemical building blocks due to the dual reactivity conferred by the pyridine ring and the aldehyde function. The nitrogen atom in the pyridine ring imparts unique electronic properties and can act as a hydrogen bond acceptor or a ligand for metal catalysts. nih.govrsc.org The aldehyde group is a reactive handle for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. wikipedia.org

The three isomers of pyridine carbaldehyde—pyridine-2-carbaldehyde, pyridine-3-carbaldehyde (nicotinaldehyde), and pyridine-4-carbaldehyde—each exhibit distinct reactivity profiles, allowing for regioselective synthesis of complex molecules. wikipedia.orgnih.gov Nicotinaldehyde, in particular, serves as a key precursor for various pharmaceuticals and agrochemicals. nih.govchemspider.com The strategic placement of the formyl group at the 3-position influences the electronic distribution within the pyridine ring, which in turn governs its reactivity in subsequent synthetic steps.

The versatility of pyridine carbaldehydes is evident in their application in multicomponent reactions, the synthesis of heterocyclic systems, and the construction of ligands for catalysis. Their ability to participate in reactions such as the Wittig, Grignard, and aldol (B89426) reactions makes them indispensable tools for the synthetic chemist.

Overview of Structurally Related Nicotinaldehyde Derivatives in Advanced Synthetic Chemistry

The core nicotinaldehyde scaffold can be readily modified with various substituents to fine-tune its steric and electronic properties, leading to a diverse array of derivatives with tailored reactivity. These structural modifications are crucial in the context of advanced synthetic chemistry, where precise control over reaction outcomes is paramount. kyoto-u.ac.jp

For instance, the introduction of an alkyl group, such as a methyl group at the 2- or 6-position of the pyridine ring, can influence the conformation and reactivity of the aldehyde. chemicalbook.comnih.gov The presence of a thioether linkage, as in 6-(tert-Butylthio)-2-methylnicotinaldehyde, introduces further complexity and synthetic potential. The sulfur atom can be oxidized to sulfoxides and sulfones, or it can be cleaved under specific conditions, providing a handle for further functionalization.

Research into nicotinaldehyde derivatives has led to the development of novel catalysts, functional materials, and biologically active molecules. nih.gov The strategic derivatization of the nicotinaldehyde core allows for the synthesis of complex molecular architectures with a high degree of control and efficiency.

Detailed Findings on this compound

While specific research on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from related structures. The synthesis of 2-alkylthio-6-methylpyridine-3-carbaldehydes has been reported, providing a likely pathway to the title compound. researchgate.net

A probable synthetic route would involve the reaction of a suitable precursor, such as a 2-thioxo-6-methylnicotinonitrile, with a tert-butyl halide, followed by reduction of the nitrile group to an aldehyde. The use of a selective reducing agent would be critical to avoid side reactions. researchgate.net

The reactivity of this compound is expected to be rich and varied. The aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) and cyanoacetates, to yield a variety of functionalized pyridine derivatives. researchgate.netresearchgate.net The tert-butylthio group offers opportunities for further transformations. For example, it could potentially be removed or modified through oxidation or other sulfur-specific chemical reactions.

The combination of the methyl group at the 2-position and the tert-butylthio group at the 6-position likely imparts significant steric hindrance around the nitrogen atom, which could influence its coordination chemistry and catalytic applications.

Data Tables

Table 1: Properties of Related Nicotinaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Nicotinaldehyde | 500-22-1 | C₆H₅NO | 107.11 |

| 6-Methylnicotinaldehyde | 53014-84-9 | C₇H₇NO | 121.14 |

| Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

6-tert-butylsulfanyl-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H15NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

WQIVPQQXNHPJOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC(C)(C)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butylthio 2 Methylnicotinaldehyde

Retrosynthetic Analysis of the 6-(tert-Butylthio)-2-methylnicotinaldehyde Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.comlakotalakes.comamazonaws.com For this compound, the analysis reveals several key disconnections.

The primary disconnection points are the carbon-sulfur bond of the thioether and the carbon-carbon bond of the aldehyde group to the pyridine (B92270) ring. A functional group interconversion (FGI) approach suggests that the aldehyde can be derived from a more stable precursor, such as a carboxylic acid or its ester, or a methyl group.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-S bond: The tert-butylthio group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This points to a precursor such as 6-halo-2-methylnicotinaldehyde, where a halogen atom (e.g., chlorine) at the C-6 position acts as a leaving group for the incoming tert-butylthiolate nucleophile. youtube.comresearchgate.netnih.gov

Functional Group Interconversion of the Aldehyde: The aldehyde functionality at the C-3 position can be obtained through the oxidation of a primary alcohol (2-methyl-6-(tert-butylthio)pyridin-3-yl)methanol) or the reduction of a carboxylic acid derivative, such as an ester or an amide (e.g., a Weinreb amide or a morpholinamide). nih.govsemanticscholar.org This strategy can prevent potential side reactions associated with the aldehyde group during other synthetic steps.

Pyridine Ring Formation: The substituted pyridine core itself can be disconnected using established methods for pyridine synthesis. For instance, a Hantzsch-type synthesis or a Bohlmann-Rahtz pyridine synthesis could be envisioned, although these often require subsequent functional group manipulations to achieve the desired substitution pattern. advancechemjournal.comresearchgate.net A more direct approach would be to start with a pre-formed, suitably substituted pyridine derivative.

This analysis suggests that a key intermediate in the synthesis would be a 2-methyl-6-halonicotinic acid derivative, which can then be functionalized in a stepwise manner.

Strategies for Pyridine Ring Construction and Functionalization

The construction and functionalization of the pyridine ring are central to the synthesis of this compound. This involves securing a suitable precursor and then sequentially introducing the required substituents.

Access to 2-Methylnicotinic Acid and Analogous Precursors

A logical starting point for the synthesis is 2-methylnicotinic acid or its derivatives. 2-Methylnicotinic acid is a commercially available compound, which can serve as a convenient precursor. Alternatively, substituted pyridines can be synthesized through various methods, including transition-metal-catalyzed cycloadditions or multi-component condensation reactions. nih.govnih.gov These methods offer the flexibility to introduce a range of substituents on the pyridine ring.

Methodologies for Introducing the Thioether Moiety at the C-6 Position

The introduction of the tert-butylthio group at the C-6 position of the pyridine ring is a critical step. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine derivative. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

A plausible reaction would involve the treatment of a 6-chloro-2-methylnicotinic acid derivative with sodium tert-butylthiolate. The thiolate, a potent nucleophile, would displace the chloride at the C-6 position. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature | Product |

| 6-Chloro-2-methylnicotinic acid methyl ester | Sodium tert-butylthiolate | DMF | Room Temperature to 80 °C | 6-(tert-Butylthio)-2-methylnicotinic acid methyl ester |

Synthetic Routes for the Aldehyde Functionality at the Nicotinaldehyde Core

With the thioether in place, the final key transformation is the introduction of the aldehyde group at the C-3 position. This can be achieved through several established methods, starting from a carboxylic acid or its derivative.

Reduction of a Carboxylic Acid Ester: The methyl ester of 6-(tert-butylthio)-2-methylnicotinic acid can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). Subsequent oxidation of the alcohol to the aldehyde can be accomplished using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Reduction of a Weinreb Amide: A more controlled approach involves the conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide can then be treated with a hydride reagent like DIBAL-H or LiAlH4 to directly yield the aldehyde. This method is often preferred as it minimizes the risk of over-reduction.

Reduction of a Morpholinamide: As described in patent literature, nicotinic acid morpholinamides can be selectively reduced to the corresponding nicotinaldehydes using lithium alkoxyaluminum hydrides. nih.govsemanticscholar.org This offers a potentially high-yielding, one-step conversion from an amide to the aldehyde.

Table 2: Methodologies for Aldehyde Synthesis

| Precursor | Reagent(s) | Intermediate | Product |

| 6-(tert-Butylthio)-2-methylnicotinic acid methyl ester | 1. LiAlH4 or DIBAL-H2. PCC or Dess-Martin periodinane | (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol | This compound |

| 6-(tert-Butylthio)-2-methylnicotinic acid | 1. SOCl2, then N,O-Dimethylhydroxylamine2. DIBAL-H | N-methoxy-N,6-dimethyl-N-methyl-2-(tert-butylthio)nicotinamide | This compound |

| 4-(6-(tert-Butylthio)-2-methylnicotinoyl)morpholine | Lithium tri-tert-butoxyaluminum hydride | - | This compound |

Convergent and Linear Synthesis Pathways for this compound

Both linear and convergent strategies can be conceptualized for the synthesis of this compound.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. In this case, one could envision the synthesis of a more complex fragment that already contains the methyl and aldehyde precursor functionalities, which is then coupled with the tert-butylthio group. However, for a molecule of this complexity, a linear approach starting from a functionalized pyridine is often more practical. A more modular approach could involve the construction of the pyridine ring from acyclic precursors in a manner that installs the desired functionalities in a more convergent fashion. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Choosing reactions that maximize the incorporation of atoms from the reactants into the final product. For example, catalytic methods for pyridine ring synthesis would be preferable to stoichiometric ones.

Use of Safer Solvents: Whenever possible, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, using catalytic amounts of a copper catalyst for the thioether formation, if applicable, would be a greener alternative to some stoichiometric methods.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can reduce solvent usage, purification steps, and waste generation. A one-pot procedure for the synthesis of highly functionalized pyridines has been reported and could be adapted. nih.gov

By carefully selecting reagents and reaction conditions, the synthesis of this compound can be designed to be more environmentally benign.

Chemical Reactivity and Transformative Chemistry of 6 Tert Butylthio 2 Methylnicotinaldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions of the Carbonyl Group

The electrophilic carbon atom of the carbonyl group in 6-(tert-butylthio)-2-methylnicotinaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate.

Common nucleophilic addition reactions anticipated for this aldehyde include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, RMgX) would lead to the formation of secondary alcohols. For instance, the addition of methylmagnesium bromide would yield 7-(tert-butylthio)-6-methyl-α-methylpyridin-2-yl)methanol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (RLi) would add to the carbonyl group to produce secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid would result in the formation of a cyanohydrin, 2-(tert-butylthio)-6-(1-hydroxy-1-cyanoethyl)pyridine. This reaction is often reversible.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond. The structure of the resulting alkene would depend on the specific ylide used.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile/Reagent | Predicted Product | Product Class |

| RMgX (Grignard Reagent) | Secondary Alcohol | Alcohol |

| RLi (Organolithium) | Secondary Alcohol | Alcohol |

| HCN/KCN | Cyanohydrin | Cyanohydrin |

| Ph₃P=CHR (Wittig Reagent) | Alkene | Alkene |

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other parts of the molecule, given the appropriate choice of reagents.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(tert-butylthio)-2-methylnicotinic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in acidic solution (Jones reagent)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes.

Potassium dichromate (K₂Cr₂O₇)

A chemoselective method for the oxidation of aromatic aldehydes to carboxylic acids using potassium tert-butoxide as an oxygen source has been developed, which could be applicable here. rsc.org

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-(tert-butylthio)-2-methylpyridin-3-yl)methanol. Standard reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni)

Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity for aldehydes and ketones over other reducible functional groups.

Table 2: Predicted Selective Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Predicted Product |

| Oxidation | KMnO₄, Jones Reagent, Tollens' Reagent | 6-(tert-butylthio)-2-methylnicotinic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | (6-(tert-butylthio)-2-methylpyridin-3-yl)methanol |

Condensation Reactions and Imine/Enamine Formation

Aldehydes readily undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. masterorganicchemistry.comlibretexts.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. libretexts.org

Imine Formation: Reaction of this compound with a primary amine (R-NH₂) will lead to the formation of an imine (Schiff base), where the C=O double bond is replaced by a C=N double bond. masterorganicchemistry.com The reaction is generally reversible and driven to completion by the removal of water.

Enamine Formation: Reaction with a secondary amine (R₂NH) will result in the formation of an enamine. libretexts.org In this case, after the initial addition and formation of an iminium ion, a proton is lost from the adjacent carbon atom to form a C=C double bond, resulting in an enamine.

The formation of enamines from aldehydes can be highly chemoselective under mild conditions. scholaris.ca

Table 3: Predicted Condensation Reactions

| Reactant | Product Type | General Structure of Product |

| Primary Amine (RNH₂) | Imine | Py-CH=N-R |

| Secondary Amine (R₂NH) | Enamine | Py-C(NR₂)=CH- |

Py represents the 6-(tert-butylthio)-2-methylpyridin-3-yl moiety.

Reactions Involving the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring. When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). worktribe.com

In this compound, the pyridine ring is substituted with an electron-donating methyl group at the 2-position and an electron-donating tert-butylthio group at the 6-position. The aldehyde group at the 3-position is electron-withdrawing. The interplay of these groups will determine the regioselectivity of electrophilic attack. While the thioether and methyl groups are activating, the pyridine nitrogen and the aldehyde are deactivating.

Predicting the precise outcome of electrophilic aromatic substitution on this complex system is challenging without experimental data. However, considering the directing effects, any potential substitution would likely occur at the 4- or 5-position. It is important to note that harsh reaction conditions are often required for electrophilic substitution on pyridine rings. rsc.org

Nucleophilic Aromatic Substitution at the C-6 Position of the Pyridine Ring

The pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2-, 4-, and 6-positions. youtube.comquimicaorganica.org The presence of a good leaving group is typically required for this reaction to proceed.

In this compound, the tert-butylthio group at the C-6 position could potentially act as a leaving group under certain conditions, although it is not a classic good leaving group like a halide. Nucleophilic aromatic substitution (SₙAr) reactions on thiophene (B33073) derivatives, which have some similarities to thio-substituted pyridines, have been studied and proceed via an addition-elimination mechanism. nih.gov The rate of such reactions is highly dependent on the nature of the nucleophile and the presence of activating groups on the ring.

It is conceivable that strong nucleophiles could displace the tert-butylthiolate. However, without specific experimental studies on this compound or closely related analogues, this remains a theoretical possibility. The synthesis of 2-pyridones from 2-thiopyridines via nucleophilic aromatic substitution has been reported, suggesting the lability of the thio-group under certain conditions. irjms.com

N-Oxidation and Quaternization Chemistry of the Pyridine Nitrogen

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common strategy to alter the electronic character of the pyridine ring, making it more electron-deficient. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid or a catalyst. For instance, the N-oxidation of electron-deficient pyridines can be carried out effectively using a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex. researchgate.net Similarly, maleic anhydride derivatives have been shown to catalyze the N-oxidation of various pyridine substrates with hydrogen peroxide. rsc.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For example, mono-N-oxidation of fused pyrimidines has been achieved using mild oxidation reactions, and in some cases, stronger oxidants are needed for less reactive nitrogen atoms in conjugated systems. rsc.org

Quaternization: The pyridine nitrogen can readily react with various electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties. Microwave-assisted quaternization has been shown to be an efficient method for a variety of pyridine derivatives with different electrophiles, often leading to improved yields and shorter reaction times. rsc.org The quaternization of pyridines is influenced by both electronic and steric factors; amines with electron-donating groups and less steric hindrance tend to be more readily quaternized. researchgate.net

| Transformation | Reagent/Conditions | Expected Product | Reference |

| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide | rsc.org |

| N-Oxidation | H₂O₂-urea, (CF₃CO)₂O | This compound N-oxide | researchgate.net |

| Quaternization | Methyl iodide (CH₃I), Acetone | 1-Methyl-6-(tert-butylthio)-2-formylpyridinium iodide | rsc.org |

Transformations of the tert-Butylthio Group

The tert-butylthio group is a significant functional handle on the pyridine ring, amenable to a range of chemical transformations including oxidation, cleavage, and metal-mediated cross-coupling reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the tert-butylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are valuable as they significantly alter the electronic nature of the sulfur substituent, making it more electron-withdrawing. This, in turn, can activate the pyridine ring for other reactions, such as nucleophilic aromatic substitution.

The oxidation is typically carried out using common oxidizing agents. A single equivalent of an oxidant like m-CPBA or hydrogen peroxide at controlled temperatures will generally yield the sulfoxide. organic-chemistry.orgyoutube.com The use of a stronger oxidizing agent or an excess of the oxidant will lead to the formation of the sulfone. organic-chemistry.orgresearchgate.net For example, various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones in good to excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org

| Transformation | Reagent/Conditions | Expected Product | Reference |

| Sulfoxide Formation | 1 eq. m-CPBA, CH₂Cl₂ | 6-(tert-Butylsulfinyl)-2-methylnicotinaldehyde | organic-chemistry.org |

| Sulfone Formation | >2 eq. m-CPBA, CH₂Cl₂ | 6-(tert-Butylsulfonyl)-2-methylnicotinaldehyde | organic-chemistry.org |

| Sulfoxide Formation | 1 eq. H₂O₂, Tantalum carbide catalyst | 6-(tert-Butylsulfinyl)-2-methylnicotinaldehyde | organic-chemistry.org |

| Sulfone Formation | H₂O₂, Niobium carbide catalyst | 6-(tert-Butylsulfonyl)-2-methylnicotinaldehyde | organic-chemistry.org |

Thioether Cleavage and Replacement Reactions

The carbon-sulfur bond of the tert-butylthio group can be cleaved under specific conditions, allowing for the replacement of this moiety with other functional groups. This is a crucial strategy for diversifying the molecular scaffold.

Reductive Cleavage: Reductive cleavage of aryl thioethers can be challenging. However, methods involving small organic thiols have been shown to cleave aryl keto ethers, suggesting a potential pathway for related thioethers. nih.gov Additionally, electrochemical methods have been developed for the regioselective cleavage of C(sp³)–S bonds of alkyl aryl thioethers under mild conditions. rsc.org

Nucleophilic Aromatic Substitution: The tert-butylthio group itself is not a particularly good leaving group for nucleophilic aromatic substitution. However, upon oxidation to the corresponding sulfoxide or, more effectively, the sulfone, the electron-withdrawing character of the substituent is greatly enhanced. This activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the sulfinyl or sulfonyl group by a variety of nucleophiles. Electron-poor aromatic heterocycles like pyridines are generally more amenable to nucleophilic aromatic substitution. youtube.comyoutube.comyoutube.comlibretexts.org The presence of strong electron-withdrawing groups facilitates this type of reaction. nih.gov

| Transformation | Reagent/Conditions | Precursor | Expected Product | Reference |

| Nucleophilic Substitution | NaOMe, MeOH | 6-(tert-Butylsulfonyl)-2-methylnicotinaldehyde | 6-Methoxy-2-methylnicotinaldehyde | nih.gov |

| Nucleophilic Substitution | R₂NH, heat | 6-(tert-Butylsulfonyl)-2-methylnicotinaldehyde | 6-(Dialkylamino)-2-methylnicotinaldehyde | nih.gov |

Metal-Mediated Transformations of the tert-Butylthio Moiety

The tert-butylthio group can potentially serve as a coupling handle in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While aryl halides are the most common substrates for these reactions, the use of thioethers is an area of growing interest.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have been developed for the cross-coupling of thiols with aryl halides. mit.eduorganic-chemistry.org More directly relevant is the development of palladium-catalyzed intermolecular transthioetherification reactions of aryl halides with thioethers. rsc.orgrsc.org These methodologies suggest that the tert-butylthio group could be replaced by other aryl or alkyl groups under palladium catalysis.

Kumada and Negishi Couplings: The Kumada coupling utilizes a Grignard reagent and a nickel or palladium catalyst to form C-C bonds. organic-chemistry.orgwikipedia.org While typically employing organic halides, modifications for other leaving groups exist. thieme-connect.denih.govyoutube.com The Negishi coupling, which uses an organozinc reagent, is also a powerful C-C bond-forming reaction. orgsyn.orgwikipedia.org There are examples of Negishi couplings with pyridylzinc reagents, indicating the feasibility of such reactions on pyridine scaffolds. researchgate.netorganic-chemistry.orgnih.gov Although less common, the activation of C-S bonds for these couplings is a known process.

| Reaction Type | Reagents/Catalyst | Expected Transformation | Reference |

| Transthioetherification | Ar-Br, PdCl₂, Xantphos, KOtBu | Replacement of -S-tBu with -S-Ar | rsc.org |

| Kumada-Type Coupling | Ar-MgBr, Ni or Pd catalyst | Replacement of -S-tBu with -Ar | wikipedia.orgthieme-connect.de |

| Negishi-Type Coupling | Ar-ZnX, Pd catalyst | Replacement of -S-tBu with -Ar | orgsyn.orgwikipedia.org |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The aldehyde functionality of this compound makes it an ideal substrate for several well-known MCRs.

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.govslideshare.net The aldehyde group of the title compound is expected to readily participate in this transformation, leading to highly functionalized pyridine derivatives.

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. wikipedia.orgorgsyn.orgorganic-chemistry.orgnih.govyoutube.com This reaction is known for its high atom economy and the ability to generate a wide diversity of structures. This compound would serve as the aldehyde component in this versatile reaction.

Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis builds a dihydropyridine (B1217469) ring from an aldehyde, a β-ketoester, and ammonia, acs.orgwikipedia.orgorganic-chemistry.orgchemtube3d.comnih.gov the aldehyde component, in this case, this compound, would be incorporated into the final pyridine structure, leading to a highly substituted poly-aromatic system.

| Reaction Name | Components | Expected Product Type | Reference |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide | wikipedia.orgnumberanalytics.com |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | α-Acylamino amide | wikipedia.orgorganic-chemistry.org |

| Hantzsch Synthesis | 2 eq. β-ketoester, Ammonia | Substituted 1,4-dihydropyridine | acs.orgwikipedia.org |

Applications of 6 Tert Butylthio 2 Methylnicotinaldehyde As a Versatile Synthetic Intermediate

Role in the Construction of Advanced Heterocyclic Systems

The strategic placement of functional groups in 6-(tert-Butylthio)-2-methylnicotinaldehyde makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic structures. The aldehyde at the 3-position is a versatile handle for chain extension and cyclization reactions, while the 6-(tert-butylthio) group can act as a leaving group or a directing group in various transformations.

The nicotinaldehyde moiety is a well-established precursor for the construction of fused pyridine (B92270) systems through condensation and cyclization reactions. The aldehyde group can react with a variety of binucleophiles to form annulated products. For instance, reaction with enamines, enolates, or compounds containing active methylene (B1212753) groups can lead to the formation of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrido[2,3-b]pyridines, respectively. The tert-butylthio group at the 6-position can influence the regioselectivity of these cyclizations and can be retained or subsequently modified to introduce further molecular diversity.

The aldehyde functionality of this compound is a key feature for its derivatization into other important nitrogen-containing heterocycles.

Quinolines: Through reactions such as the Doebner-von Miller reaction or related methodologies, the aldehyde can be condensed with anilines and α,β-unsaturated carbonyl compounds to furnish substituted quinolines. The 2-methyl and 6-thio substituents on the starting pyridine ring would be incorporated into the final quinoline (B57606) structure, providing access to novel substitution patterns. researchgate.net

Pyridazines: Condensation of the aldehyde with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine-fused systems. These reactions typically proceed through the formation of a hydrazone followed by an intramolecular cyclization.

The versatility of the aldehyde group also allows for its conversion into other functional groups, such as nitriles or carboxylic acids, which can then participate in a different set of cyclization reactions to afford a broader range of heterocyclic scaffolds.

Utility in Medicinal Chemistry Scaffold Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the development of novel bioactive molecules.

The aldehyde group can be readily converted into various functionalities, such as amines, alcohols, or amides, which are crucial for establishing interactions with biological targets. For example, reductive amination of the aldehyde can introduce a diverse range of side chains, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. The thioether linkage is also a common motif in medicinal chemistry, known to participate in key binding interactions. researchgate.net The tert-butyl group provides significant steric bulk, which can be exploited to probe specific binding pockets in enzymes or receptors.

Chemical probes are essential tools for studying biological processes. mdpi.com The reactivity of the aldehyde group in this compound allows for the straightforward introduction of reporter tags, such as fluorophores or biotin, through condensation or click chemistry reactions. The thioether can also be a site for modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's properties and biological activity. The ability to generate a library of derivatives from a single, versatile precursor is a significant advantage in the development of chemical probes.

Potential in Material Science and Polymer Chemistry

Substituted pyridines are not only important in life sciences but also have emerging applications in material science and polymer chemistry. acs.org The unique electronic properties and coordination ability of the pyridine ring make it a valuable component in the design of functional materials.

Monomer or Precursor for Functional Organic Materials

There is no available research detailing the use of this compound as a monomer or a direct precursor in the synthesis of functional organic materials. The potential for this compound to act as a building block in larger, functional molecules remains unexplored in the current body of scientific publications.

Advanced Spectroscopic and Analytical Characterization of 6 Tert Butylthio 2 Methylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. weebly.com By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 6-(tert-butylthio)-2-methylnicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structure determination.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers initial, yet crucial, insights into the structure of a molecule by revealing the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is predicted to exhibit several characteristic signals.

The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will likely appear as two distinct doublets in the aromatic region (δ 7.0-9.0 ppm). The proton at the C5 position is expected to be coupled to the proton at the C4 position, resulting in a doublet. Similarly, the C4 proton signal will be split into a doublet by the C5 proton.

The methyl group protons attached to the pyridine ring at the C2 position would likely resonate as a singlet around δ 2.5-2.8 ppm. The most shielded signal in the spectrum is anticipated to be from the nine equivalent protons of the tert-butyl group, appearing as a sharp singlet around δ 1.3-1.6 ppm, a characteristic chemical shift for this group. rsc.org

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | CHO |

| ~8.0 | d | 1H | H-4 (Pyridine) |

| ~7.5 | d | 1H | H-5 (Pyridine) |

| ~2.6 | s | 3H | CH₃ (on Pyridine) |

| ~1.4 | s | 9H | C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is expected to be the most deshielded, appearing in the range of δ 190-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the tert-butylthio group (C6) and the carbon attached to the aldehyde group (C3) would be significantly influenced by these substituents. The carbon of the methyl group (C2-CH₃) is expected around δ 20-25 ppm. The quaternary carbon of the tert-butyl group will appear around δ 45-55 ppm, while the methyl carbons of the tert-butyl group will be found in the more shielded region of δ 30-35 ppm.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~192 | CHO |

| ~160 | C6 (Pyridine) |

| ~155 | C2 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~130 | C3 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~48 | C (CH₃)₃ |

| ~31 | C(CH₃ )₃ |

| ~22 | CH₃ (on Pyridine) |

Two-Dimensional NMR Techniques for Structure Elucidation

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. weebly.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the connectivity of protons on the pyridine ring. oxinst.com A cross-peak between the signals of the H-4 and H-5 protons would definitively establish their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the protonated carbons of the pyridine ring (C4 and C5), the methyl group, and the tert-butyl group by correlating their ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for identifying the substitution pattern. libretexts.org For instance, correlations would be expected between the aldehyde proton (CHO) and the C3 and C4 carbons of the pyridine ring. Similarly, the protons of the methyl group at C2 would show correlations to the C2 and C3 carbons. The protons of the tert-butyl group would exhibit a correlation to the C6 carbon, confirming the position of the tert-butylthio substituent.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. libretexts.orgwhitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₅NOS), the calculated exact mass of the molecular ion [M]⁺ would be determined. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Analysis of Fragmentation Patterns

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. libretexts.orgmiamioh.edu For this compound, several key fragmentation pathways can be predicted:

Loss of a tert-butyl radical: A common fragmentation for compounds containing a tert-butyl group is the cleavage of the C-S bond to lose a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would result in a prominent peak at [M-57]⁺.

Loss of the aldehyde group: Fragmentation may occur via the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Cleavage of the thioether bond: The C-S bond can cleave in different ways, leading to fragments corresponding to the substituted pyridine ring or the tert-butyl group.

Pyridine ring fragmentation: The substituted pyridine ring itself can undergo characteristic cleavages.

Hypothetical Key Fragmentation Peaks for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-57]⁺ | Loss of •C(CH₃)₃ |

| [M-29]⁺ | Loss of •CHO |

| [M-28]⁺ | Loss of CO |

By combining the precise mass measurement from HRMS with the structural clues provided by the fragmentation pattern and the detailed connectivity information from NMR spectroscopy, a definitive and unambiguous structural assignment for this compound can be achieved.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to be dominated by signals from the aldehyde, the substituted pyridine ring, and the tert-butylthio group.

The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring. The aldehyde C-H stretching vibration is also characteristic and is expected to produce one or two weak bands in the 2700-2900 cm⁻¹ range.

The substituted pyridine ring will give rise to several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring are expected to appear as a series of bands in the 1400-1600 cm⁻¹ range. The presence of substituents at the 2, 3, and 6 positions will influence the pattern of these bands.

The tert-butylthio group will also contribute distinct signals. The C-H stretching vibrations of the methyl groups in the tert-butyl moiety are expected in the 2850-2970 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range. In similar thiophene-containing compounds, the C=S stretching vibration has been observed around 865 cm⁻¹. researchgate.net For thiosemicarbazone derivatives of pyridine-3-carbaldehyde, the C=S bond vibration is noted in the range of 804-865 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2700 - 2900 | Weak |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |

| tert-Butyl | C-H Stretch | 2850 - 2970 | Strong |

| Thioether | C-S Stretch | 600 - 800 | Weak-Medium |

Raman Spectroscopic Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be prominent, appearing in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the pyridine ring, typically a strong and sharp band, would be a key diagnostic feature.

The C-S stretching vibration of the tert-butylthio group, which may be weak in the IR spectrum, is often more easily observed in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. The vibrations associated with the tert-butyl group, such as the symmetric C-C stretching, will also be present. For a methyl-nitro-pyridine-disulfide derivative, IR and Raman studies have identified the normal modes characteristic of the disulfide bridge. researchgate.net

The aldehyde C=O stretching vibration will also be present in the Raman spectrum, though its intensity can vary. The aldehyde C-H stretch is generally weak in Raman.

Table 2: Predicted Raman Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring | Ring Breathing | ~1000 - 1050 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Strong (multiple bands) |

| Thioether | C-S Stretch | 600 - 800 | Medium |

| tert-Butyl | Symmetric C-C Stretch | ~750 - 850 | Medium |

| Aldehyde | C=O Stretch | 1680 - 1715 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

While no specific crystal structure for this compound has been reported in the publicly available literature, analysis of related structures provides insight into the expected solid-state conformation. For instance, the crystal structures of several substituted pyridine derivatives have been determined. nih.govrsc.orgcapes.gov.br A study on 2-methoxy-4,6-diphenylnicotinonitrile revealed an orthorhombic crystal system and detailed the intermolecular interactions, such as π–π stacking and H⋯X contacts, that stabilize the crystal lattice. nih.govnih.gov

The crystal structure of a methyl-nitro-pyridine-disulfide derivative has been reported to crystallize in the centrosymmetric monoclinic space group P21/n. researchgate.net Similarly, thiophene-2-carbaldehyde (B41791) thiosemicarbazone complexes have been structurally characterized, revealing distorted square planar geometries around the metal centers. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar |

| Key Bond Lengths | C=O: ~1.21 Å, C-S: ~1.78 Å, S-C(tert-butyl): ~1.85 Å |

| Key Bond Angles | C-C(aldehyde)-O: ~124°, C-S-C: ~104° |

| Intermolecular Interactions | π–π stacking of pyridine rings, C-H···S interactions, C-H···O interactions |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or C8 stationary phase would likely provide good retention and separation.

The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, may be necessary to ensure good peak shape by suppressing the ionization of the pyridine nitrogen. Detection is most commonly achieved using a UV detector, as the pyridine ring and aldehyde carbonyl group are strong chromophores.

Isomeric impurities, such as those with the tert-butylthio group at a different position on the pyridine ring, could be effectively separated by optimizing the mobile phase composition and gradient.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be an excellent method for purity assessment.

A capillary column with a mid-polarity stationary phase, such as a phenyl-methylpolysiloxane, would be a suitable starting point. The separation would be based on the boiling points and polarities of the components in the sample. GC-MS would provide the added advantage of identifying impurities based on their mass spectra, which would show characteristic fragmentation patterns for the pyridine, aldehyde, and tert-butylthio moieties.

Table 4: Recommended Chromatographic Conditions for the Analysis of this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at ~260 nm |

| GC-MS | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (Electron Ionization) |

Computational and Theoretical Investigations of 6 Tert Butylthio 2 Methylnicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic environment, stability, and reactivity of 6-(tert-Butylthio)-2-methylnicotinaldehyde.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), could predict a range of important properties. nih.gov These calculations would be instrumental in determining the molecule's optimized geometry, total energy, and the distribution of electron density.

Hypothetical DFT-Calculated Properties of this compound

This table is for illustrative purposes only and is not based on published experimental or computational data.

| Property | Hypothetical Value |

| Total Energy (Hartree) | -1150.12345 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

Molecular Orbital Analysis

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is linked to its ability to accept electrons. For this compound, the HOMO would likely be localized on the sulfur atom and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered on the aldehyde group and the pyridine ring, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. elixirpublishers.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This would involve identifying the most stable conformers and the energy barriers for rotation around key single bonds, such as the C-S bond and the bond connecting the aldehyde group to the pyridine ring. nih.govrsc.org Such studies could reveal the preferred spatial arrangement of the tert-butylthio and methyl groups relative to the pyridine ring and the aldehyde. Understanding these conformational preferences is vital as they can influence the molecule's biological activity and physical properties. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, could also be identified, which would govern the crystal packing of the molecule in the solid state. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could provide valuable predictions for various spectroscopic techniques.

Hypothetical Predicted Spectroscopic Data for this compound

This table is for illustrative purposes only and is not based on published experimental or computational data.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value(s) |

| ¹H NMR | Chemical Shifts (ppm) | Aldehyde proton: ~9.9; Pyridine ring protons: ~7.5-8.5; Methyl protons: ~2.6; tert-Butyl protons: ~1.4 |

| ¹³C NMR | Chemical Shifts (ppm) | Aldehyde carbonyl: ~190; Pyridine ring carbons: ~120-160; Methyl carbon: ~25; tert-Butyl carbons: ~30, 45 |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1700; C-S stretch: ~700; Aromatic C-H stretch: ~3050 |

| UV-Vis Spectroscopy | λmax (nm) | ~280, ~320 |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com For this compound, theoretical studies could be employed to explore various potential reactions, such as the oxidation of the aldehyde to a carboxylic acid or the nucleophilic addition to the carbonyl group. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the feasibility and kinetics of the transformation.

In Silico Design of Novel Derivatizations and Reactivity Predictions

Building upon a validated computational model of this compound, in silico methods could be used to design novel derivatives with tailored properties. nih.govnih.govresearchgate.net For instance, by systematically modifying the substituents on the pyridine ring or altering the thioether group, it would be possible to predict how these changes affect the molecule's electronic properties, reactivity, and potential biological activity. Quantitative structure-activity relationship (QSAR) models could be developed to guide the synthesis of new compounds with enhanced characteristics. nih.gov

Conclusion and Future Perspectives in the Research of 6 Tert Butylthio 2 Methylnicotinaldehyde

Summary of Key Synthetic and Reactivity Insights

The synthesis of 6-(tert-Butylthio)-2-methylnicotinaldehyde can be logically approached through established methods for pyridine (B92270) functionalization. A plausible pathway would begin with a suitably substituted 2-methylnicotinic acid. The introduction of the sulfur functionality at the 6-position could be achieved via nucleophilic aromatic substitution on a 6-halopyridine precursor with a sulfur nucleophile. The resulting thiol can then be alkylated to form the tert-butyl thioether. Thiols are known to be more acidic than their alcohol counterparts, and their corresponding thiolates are excellent nucleophiles for substitution reactions masterorganicchemistry.com.

Alternatively, the thioether could be formed first, followed by the elaboration of the other substituents. The final key step, the selective reduction of a nicotinic acid derivative to the corresponding nicotinaldehyde, is a well-documented process. This transformation is often challenging due to the risk of over-reduction, but methods using specific reducing agents with nicotinic acid morpholinamides have proven effective and scalable google.comgoogle.com.

Emerging Research Avenues for Nicotinaldehyde-Based Scaffolds

Nicotinaldehyde derivatives are recognized as crucial intermediates in the synthesis of high-value products, particularly in the agrochemical and pharmaceutical industries google.comgoogle.com. These scaffolds are often considered "privileged structures" due to their prevalence in biologically active compounds ibmmpeptide.com.

A significant emerging field for nicotinaldehyde-based structures is in the site-selective modification of proteins. Specifically, 2-pyridinecarboxaldehydes have been successfully employed to label the N-termini of proteins through the formation of stable imidazolidinone linkages nih.gov. Research has shown that functionalizing the pyridine ring can enhance reaction kinetics and the stability of the resulting bioconjugate. The unique steric and electronic properties endowed by the 6-(tert-butylthio)-2-methyl substitution pattern could offer new tools for fine-tuning this powerful technology, potentially leading to bioconjugates with novel properties or improved stability.

Beyond biochemistry, there is growing interest in converting bio-based aromatic aldehydes into monomers for sustainable polymers. Phenolic aldehydes have been successfully converted into diols and subsequently used to prepare polyesters and polyurethanes mdpi.com. A similar two-step reduction/etherification strategy could transform this compound into a novel diol monomer, opening a pathway to new classes of nitrogen- and sulfur-containing polymers with unique thermal and physical properties.

Untapped Synthetic Potential of the tert-Butylthio Group in Pyridine Systems

The tert-butylthio group is far more than a passive substituent; it is a functional handle with significant, largely untapped synthetic potential in pyridine systems. The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone libretexts.org. This transformation dramatically alters the electronic nature of the substituent, turning it into a strong electron-withdrawing group.

These oxidized sulfur functionalities are excellent leaving groups in nucleophilic aromatic substitution reactions. This would enable the displacement of the sulfinyl or sulfonyl group with a wide range of nucleophiles, providing a powerful method for late-stage functionalization at the C6-position of the pyridine ring—a position that can be challenging to modify directly.

Furthermore, pyridine thioethers have been explored as ligands in transition metal catalysis, for instance, in palladium-catalyzed allylic substitution, where they have demonstrated the ability to induce near-perfect enantioselectivity acs.org. The specific steric and electronic environment of this compound makes it an intriguing candidate for a new class of ligands, where the aldehyde could be used to anchor the ligand to a support or to further modulate the catalytic pocket. The sophisticated use of related structures, like tert-butanesulfinamide, as a premier chiral auxiliary in asymmetric synthesis underscores the rich chemical potential of the tert-butyl-sulfur motif nih.govrsc.org. This suggests that the title compound could serve as a precursor for developing novel chiral ligands or catalysts.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 6-(tert-Butylthio)-2-methylnicotinaldehyde, and what critical parameters influence yield optimization?

Methodological Answer: The synthesis involves multi-step reactions, often starting with nicotinaldehyde derivatives. Key steps include introducing the tert-butylthio group via nucleophilic substitution or thiol-ene chemistry. For example, describes a protocol using AD-mix-α/β (chiral catalysts) in dichloromethane/methanol solvents. Critical parameters include:

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy (1H and 13C) confirms the backbone structure, including tert-butylthio and methyl groups.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns (e.g., aldehyde and sulfur moieties).

- HPLC with UV detection (λ ≈ 254 nm) assesses purity. highlights NMR and MS for structural validation and HPLC for monitoring reaction progress. Derivatization with DNPH (2,4-dinitrophenylhydrazine) improves trace analysis .

Advanced Research Questions

Q. How should researchers address contradictory purity results between HPLC and NMR analyses for this compound?

Methodological Answer: Discrepancies may arise from undetected impurities (e.g., residual solvents or isomers). Strategies include:

- Cross-validation : Use HPLC-DAD (diode-array detection) to identify co-eluting impurities and qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for independent quantification.

- Mass balance studies : Subtract impurity peaks identified via LC-MS.

- Recrystallization or chromatography : Isolate the compound for reanalysis. emphasizes complementary methods to achieve >95% purity .

Q. What strategies are effective in achieving high enantiomeric purity during asymmetric synthesis of derivatives?

Methodological Answer:

- Chiral catalysts : AD-mix-α/β (with (DHQ)2PHAL ligands) induce diastereomeric transition states in epoxidation/dihydroxylation.

- Solvent optimization : Use tert-butanol/water mixtures to stabilize chiral intermediates.

- Chiral HPLC : Columns like Chiralpak IC assess enantiomeric excess (ee). achieved >98% ee by optimizing catalyst loading and reaction time .

Q. How does the tert-butylthio group influence the compound’s reactivity in derivatization reactions?

Methodological Answer: The tert-butylthio moiety acts as a steric shield, reducing nucleophilic attack near the aldehyde while stabilizing the compound via electron-donating effects. For example, shows selective functionalization at the aldehyde group under mild conditions (room temperature, non-polar solvents) to avoid side reactions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- DFT calculations : Model electronic structure to predict binding affinities.

- Molecular docking : Use AutoDock Vina to simulate steric/hydrophobic interactions of the tert-butylthio group.

- Pharmacophore modeling : Align with nicotinaldehyde scaffolds (e.g., cytochrome P450 targets). Validate with in vitro IC50 assays, as suggested by drug analysis methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.